molecular formula C15H20BF3O3 B13727052 4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B13727052
M. Wt: 316.13 g/mol
InChI Key: OMMLXHWQWHIQBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This compound features a boron atom bonded to two oxygen atoms, forming a dioxaborolane ring, and a phenyl group substituted with a trifluoroethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a diol. The reaction conditions often include the use of a base, such as potassium carbonate, and an organic solvent, such as toluene or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borates.

    Reduction: The compound can be reduced to form boranes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents, such as bromine or chlorine, in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Boranes.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Potential use in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: Investigated for its role in drug development and as a building block for medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the formation of a boron-oxygen bond. This bond can interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoroethoxy group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative used in similar reactions.

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the trifluoroethoxy group but has similar reactivity.

    2-(4-Methylphenyl)-1,3,2-dioxaborolane: Similar structure but without the tetramethyl groups.

Uniqueness

4,4,5,5-Tetramethyl-2-(4-methyl-3-(2,2,2-trifluoroethoxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoroethoxy group, which enhances its stability and reactivity. This makes it a valuable reagent in various chemical reactions and applications.

Properties

Molecular Formula

C15H20BF3O3

Molecular Weight

316.13 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-methyl-3-(2,2,2-trifluoroethoxy)phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C15H20BF3O3/c1-10-6-7-11(8-12(10)20-9-15(17,18)19)16-21-13(2,3)14(4,5)22-16/h6-8H,9H2,1-5H3

InChI Key

OMMLXHWQWHIQBG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)OCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.